molecular formula C19H20 B3261071 Spiro[cycloheptane-1,9'-fluorene] CAS No. 33850-58-7

Spiro[cycloheptane-1,9'-fluorene]

Cat. No.: B3261071
CAS No.: 33850-58-7
M. Wt: 248.4 g/mol
InChI Key: ZJUIRBJQRSIWGG-UHFFFAOYSA-N
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Description

Spiro[cycloheptane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to a fluorene moiety. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including organic electronics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cycloheptane-1,9’-fluorene] typically involves the reaction of fluorene-9-one with cycloheptanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of spiro[cycloheptane-1,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Spiro[cycloheptane-1,9’-fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[cycloheptane-1,9’-fluorenone], while reduction could produce spiro[cycloheptane-1,9’-dihydrofluorene].

Mechanism of Action

The mechanism of action of spiro[cycloheptane-1,9’-fluorene] in its applications often involves its ability to facilitate charge transport. In organic electronics, the compound’s spirocyclic structure provides a stable framework that enhances the mobility of charge carriers, thereby improving the efficiency of devices like OLEDs and photovoltaic cells .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,9’-fluorene]
  • Spiro[cyclohexane-1,9’-fluorene]
  • Spiro[indoline-3,9’-xanthene]trione

Uniqueness

Spiro[cycloheptane-1,9’-fluorene] is unique due to its seven-membered cycloheptane ring, which imparts distinct electronic and steric properties compared to its counterparts with smaller or larger ring sizes. This uniqueness makes it particularly valuable in applications requiring specific molecular geometries and electronic characteristics .

Properties

IUPAC Name

spiro[cycloheptane-1,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20/c1-2-8-14-19(13-7-1)17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUIRBJQRSIWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728723
Record name Spiro[cycloheptane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33850-58-7
Record name Spiro[cycloheptane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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